molecular formula C16H18N2 B1342040 3-(1-Benzylpyrrolidin-3-yl)pyridine CAS No. 145105-05-1

3-(1-Benzylpyrrolidin-3-yl)pyridine

Cat. No. B1342040
M. Wt: 238.33 g/mol
InChI Key: TZXWQOSUDSSVMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(1-Benzylpyrrolidin-3-yl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring via a benzyl group. The molecular weight of the compound is 238.33 g/mol.


Physical And Chemical Properties Analysis

The boiling point of “3-(1-Benzylpyrrolidin-3-yl)pyridine” is approximately 285.7±29.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural investigation of various compounds related to 3-(1-Benzylpyrrolidin-3-yl)pyridine have been explored in several studies. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has been reported, highlighting the impact of different substituents on the physicochemical properties and their potential coordination to metal centers which could affect both photophysical properties and ligand conformations (Tzimopoulos et al., 2010). Additionally, the creation of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives has been studied, emphasizing the synthetic approaches and characterization of these compounds (Mobinikhaledi et al., 2009).

Photophysical and Electrochemical Applications

Research has also focused on the development of materials for optoelectronic applications, such as electroluminescent devices. A study on the high efficiency of orange-red iridium(III) complexes for OLEDs, which achieved a maximum luminance and an external quantum efficiency significantly higher than previous materials, showcases the potential of pyridine derivatives in enhancing the performance of light-emitting diodes (Su et al., 2021).

Supramolecular Chemistry and Crystal Engineering

The synthesis and characterization of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents reveal how balancing hydrogen-bond donors and acceptors can lead to the formation of complex structures with potential applications in crystal engineering and molecular recognition (Aakeröy et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

The development of simple bipolar host materials incorporating pyridine units for phosphorescent OLEDs has demonstrated the ability to achieve high-efficiency blue, green, and white phosphorescence, underscoring the versatility of pyridine derivatives in electronic applications (Li et al., 2016).

Coordination Chemistry

The study of coordination chemistry of pyridine derivatives has led to the synthesis of compounds with potential applications in biological sensing and photochemical processes. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines as versatile terpyridine analogues have been explored for their unique luminescent and magnetic properties (Halcrow, 2005).

properties

IUPAC Name

3-(1-benzylpyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15/h1-7,9,11,16H,8,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXWQOSUDSSVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601469
Record name 3-(1-Benzylpyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzylpyrrolidin-3-yl)pyridine

CAS RN

145105-05-1
Record name 3-(1-Benzylpyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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